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Compound of Interest

Compound Name: Aurothiomalate

Cat. No.: B1210753 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sodium aurothiomalate, a gold(I) complex of thiomalic acid, has been a cornerstone in the

treatment of rheumatoid arthritis for decades. Its therapeutic efficacy is intrinsically linked to its

unique structural characteristics and its interactions with biological systems. This technical

guide provides a comprehensive overview of the structural analysis of aurothiomalate,

intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology,

and drug development. While the polymeric and often amorphous nature of sodium

aurothiomalate has made its complete structural elucidation challenging, a combination of

crystallographic, spectroscopic, and computational methods has provided significant insights

into its molecular architecture and mechanism of action.

Physicochemical Properties
Sodium aurothiomalate is typically a mixture of the mono- and disodium salts of gold thiomalic

acid.[1] It is a pale yellow, hygroscopic powder with a metallic taste that is highly soluble in

water but practically insoluble in alcohol and ether.[2]
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Property Value Reference

Molecular Formula C₄H₃AuNa₂O₄S [3]

Molecular Weight 390.07 g/mol [4]

Appearance
White to yellowish-white

powder
[1]

Solubility

Very soluble in water;

practically insoluble in alcohol

and ether

[1][2]

pH (5% aq. solution) 5.8 - 6.5 [1]

Structural Elucidation
The structural analysis of sodium aurothiomalate is complicated by its tendency to form

oligomeric and polymeric structures in both the solid state and in solution.

Crystallographic Studies
While obtaining a single crystal of sodium aurothiomalate suitable for X-ray diffraction has

proven difficult, crystallographic and EXAFS studies have revealed that in the solid state, it

exists as a polymer.[5] In this polymeric structure, gold(I) atoms are bonded to two bridging

sulfur atoms, forming two interpenetrating spirals with an approximate 4-fold helical symmetry.

[5]

A crystal structure of MCR-1-S treated with sodium aurothiomalate (PDB ID: 7YJR) provides

insight into its interaction with biological macromolecules, showing a resolution of 2.30 Å.[6]

However, this represents the compound in a complex, not in its pure, solid-state form.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy have been instrumental in characterizing aurothiomalate and

its interactions. ¹H NMR studies have been used to investigate the interaction of

aurothiomalate with human red blood cells, suggesting that it binds to intracellular glutathione.
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[7] The reaction with cyanide has also been studied, identifying a mixed ligand complex,

[tmAuCN]⁻, as an intermediate.[8]

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

EXAFS is a powerful technique for determining the local atomic environment of the gold atoms

in non-crystalline or poorly crystalline materials like aurothiomalate. EXAFS studies have

confirmed that the gold(I) centers are coordinated to two sulfur atoms from bridging thiomalate

ligands.[5]

Experimental Protocols
Synthesis of Sodium Aurothiomalate
The following is a general procedure for the synthesis of sodium aurothiomalate, based on a

patented method.[9]

Materials:

Thiomalic acid

Sodium hydroxide

Gold(I) iodide

Ethanol

Methanol

Glycerine

Water

Procedure:

Neutralize pure thiomalic acid with a solution of sodium hydroxide in water.

In a separate vessel, suspend freshly prepared gold(I) iodide in water.
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Mix the sodium thiomalate solution with the gold(I) iodide suspension in the cold. The gold

iodide will dissolve, forming sodium aurothiomalate and sodium iodide.

Precipitate the sodium aurothiomalate by adding ethanol. The product will separate as an

oily liquid.

Separate the oily liquid and redissolve it in water.

Repeat the precipitation with ethanol.

Dissolve the final precipitate in a minimal amount of water, add an equal volume of glycerine,

and then add this solution to an excess of methanol to precipitate the solid product.

Wash the resulting white to yellowish-white powder with methanol and dry.
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Caption: Workflow for the synthesis of sodium aurothiomalate.

NMR Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra of aurothiomalate is outlined below.

Specific parameters will need to be optimized based on the instrument and sample
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concentration.

Sample Preparation:

Dissolve a known quantity of sodium aurothiomalate in a suitable deuterated solvent (e.g.,

D₂O).

Filter the solution to remove any particulate matter.

Transfer the solution to an NMR tube.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., zg30) is typically sufficient.

Number of Scans (NS): 8 to 16 scans are usually adequate for a good signal-to-noise ratio.

Acquisition Time (AQ): Approximately 3 seconds.

Relaxation Delay (D1): 1-2 seconds.

Spectral Width (SW): A range of -2 to 12 ppm is generally appropriate.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly

used.

Number of Scans (NS): A higher number of scans (e.g., 1024 or more) will likely be

necessary due to the lower natural abundance of ¹³C.

Acquisition Time (AQ): Approximately 1-2 seconds.

Relaxation Delay (D1): 2-5 seconds.

Spectral Width (SW): A range of 0 to 200 ppm should cover the expected chemical shifts.

Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Apply a baseline correction.

Reference the spectrum to an internal or external standard.

Sample Preparation
(Dissolve in D2O, Filter)

Data Acquisition
(1H and 13C NMR)

Data Processing
(FT, Phasing, Baseline Correction)

Spectral Analysis
(Chemical Shift, Integration)

Click to download full resolution via product page

Caption: General workflow for NMR analysis of sodium aurothiomalate.

Mechanism of Action and Signaling Pathways
The immunosuppressive and anti-inflammatory effects of aurothiomalate are attributed to its

interference with several key signaling pathways.

Inhibition of the NF-κB Signaling Pathway
Aurothiomalate has been shown to be an inhibitor of the NF-κB signaling pathway.[9][10] This

pathway is a central regulator of inflammation. By inhibiting NF-κB, aurothiomalate can reduce
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the expression of pro-inflammatory cytokines, such as TNF-α and IL-1, which play a critical role

in the pathogenesis of rheumatoid arthritis.[11]
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Caption: Inhibition of the NF-κB signaling pathway by aurothiomalate.

Regulation of the MAPK Signaling Pathway
Aurothiomalate also modulates the mitogen-activated protein kinase (MAPK) signaling

pathway. Specifically, it has been shown to increase the expression of MAPK phosphatase 1

(MKP-1), which in turn dephosphorylates and inactivates p38 MAPK.[12] The inhibition of p38

MAPK leads to a decrease in the expression of inflammatory mediators such as

cyclooxygenase-2 (COX-2), matrix metalloproteinase-3 (MMP-3), and interleukin-6 (IL-6).[12]

IL-1β

IL-1R

p38 MAPK

activates

p-p38 MAPK
(Active)

phosphorylation

COX-2, MMP-3, IL-6
Expression

promotes

MKP-1

dephosphorylates
(inhibits)

Aurothiomalate

increases expression

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1210753?utm_src=pdf-body-img
https://www.benchchem.com/product/b1210753?utm_src=pdf-body
https://www.benchchem.com/product/b1210753?utm_src=pdf-body
https://www.rsc.org/suppdata/jm/b3/b303323f/
https://www.rsc.org/suppdata/jm/b3/b303323f/
https://www.benchchem.com/product/b1210753?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Regulation of the MAPK signaling pathway by aurothiomalate.

Conclusion
The structural analysis of sodium aurothiomalate reveals a complex polymeric compound

whose therapeutic effects are derived from its ability to modulate key inflammatory signaling

pathways. While a definitive single-crystal X-ray structure remains elusive, a combination of

spectroscopic techniques has provided valuable insights into its coordination chemistry. Further

research, potentially utilizing advanced solid-state NMR and high-resolution cryo-electron

microscopy, may yet provide a more complete picture of this important therapeutic agent. The

detailed understanding of its mechanism of action at the molecular level continues to open new

avenues for the design of next-generation anti-inflammatory and immunomodulatory drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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